4-Isopropyl-3-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

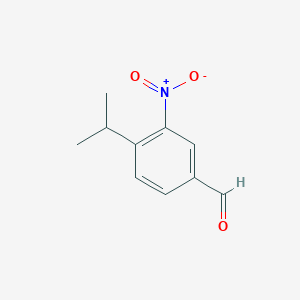

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-4-propan-2-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-7(2)9-4-3-8(6-12)5-10(9)11(13)14/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYAJVSQKPFUSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363987 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130766-91-5 | |

| Record name | 3-Nitro-4-(propan-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Isopropyl-3-nitrobenzaldehyde: Structure, Properties, Synthesis, and Analysis

Executive Summary: This technical guide provides a comprehensive overview of 4-Isopropyl-3-nitrobenzaldehyde (CAS No. 130766-91-5), a key chemical intermediate in the synthesis of complex organic molecules. This document details its molecular structure, physicochemical properties, and established synthetic routes, with a focus on the mechanistic principles governing its formation. Furthermore, it outlines the expected spectroscopic signatures for its characterization and provides essential safety and handling protocols. This guide is intended for researchers, chemists, and professionals in the fields of medicinal chemistry, materials science, and drug development who require a detailed understanding of this versatile compound.

Introduction

This compound is a substituted aromatic aldehyde that serves as a valuable and versatile building block in organic synthesis.[1] Its structure is characterized by a benzene ring functionalized with an aldehyde group, an isopropyl group, and a nitro group. The specific arrangement of these functional groups—particularly the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group, alongside the meta-relationship of the nitro group to the aldehyde—confers a unique reactivity profile.[1] This distinct electronic and steric environment makes it a target of interest for the synthesis of elaborate molecular architectures, finding utility in medicinal chemistry and materials science research.[1] The presence of both an aldehyde and a nitro group allows for a wide range of chemical transformations, enabling stepwise and controlled molecular elaboration.

Molecular Structure and Physicochemical Properties

A thorough understanding of the compound's fundamental properties is critical for its effective use in research and development.

Molecular Identity

Structural Analysis

The molecular structure of this compound is foundational to its chemical behavior. The aldehyde group is a deactivating, meta-director for electrophilic substitution, while the isopropyl group is an activating, ortho, para-director.[1] The nitro group is a strong electron-withdrawing and deactivating group.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| Appearance | Yellowish to brownish crystalline powder or granulate | [1] |

| Melting Point | 53 - 58 °C | [3] |

| Boiling Point | 331.7 ± 30.0 °C (Predicted) | [3] |

| Density | 1.185 ± 0.06 g/cm³ (Predicted) | [3] |

| Topological Polar Surface Area | 62.9 Ų | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a prime example of regiocontrolled electrophilic aromatic substitution, where both electronic effects and steric hindrance play crucial roles.

Primary Synthetic Route: Electrophilic Nitration

The most common and direct method for preparing this compound is through the electrophilic nitration of its precursor, 4-isopropylbenzaldehyde.[1] This reaction is typically performed using a nitrating mixture of concentrated nitric acid and sulfuric acid.[2]

Mechanistic Discussion: The Basis of Regioselectivity

The outcome of the nitration reaction is governed by the directing effects of the substituents already on the benzene ring.

-

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, it is an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density via induction and hyperconjugation, directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 3 and 5 (ortho) and position 1 (para).[1]

-

Aldehyde Group (-CHO): This group is a deactivating meta-director due to its electron-withdrawing nature. It directs the incoming electrophile to positions 3 and 5.[1]

In this case, the directing effects are cooperative, as both groups favor substitution at the 3 and 5 positions.[1] However, the bulky isopropyl group at position 4 creates significant steric hindrance at the adjacent position 5. Consequently, the nitronium ion preferentially attacks the less hindered position 3, leading to this compound as the major product.[1] Careful control of reaction conditions, such as temperature, is crucial to maximize the yield and regioselectivity.[1]

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory with appropriate safety measures.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Precursor Addition: Slowly add 4-isopropylbenzaldehyde to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10 °C.

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.

-

Nitration: Add the prepared nitrating mixture dropwise to the solution of 4-isopropylbenzaldehyde in sulfuric acid. Maintain the reaction temperature between 0-5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature for a specified time (e.g., 1-2 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the crude product to precipitate.

-

Isolation: Filter the solid precipitate using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as petroleum ether or an ethanol/water mixture, to yield pure this compound.[7]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation and purity assessment are typically achieved through a combination of spectroscopic methods. The following data are based on characteristic values for similar compounds.[8][9][10]

Expected ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.1 | Singlet (s) | 1H | Aldehydic proton (-CHO) |

| ~8.2 - 7.6 | Multiplet | 3H | Aromatic protons (Ar-H) |

| ~3.5 | Septet | 1H | Isopropyl methine (-CH(CH₃)₂) |

| ~1.3 | Doublet (d) | 6H | Isopropyl methyl protons (-CH(CH₃)₂) |

Expected Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3100 | Aromatic C-H stretch |

| ~2970 | Aliphatic C-H stretch (isopropyl) |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |

| ~1710 | Carbonyl C=O stretch (conjugated aldehyde) |

| ~1610, ~1470 | Aromatic C=C stretches |

| ~1540 | Asymmetric N-O stretch (nitro group) |

| ~1350 | Symmetric N-O stretch (nitro group) |

Mass Spectrometry (MS) Analysis

In electron ionization mass spectrometry (EI-MS), a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound is expected.

-

Expected M⁺ peak: m/z = 193.2

Protocol: Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[9]

-

IR Spectroscopy: Finely grind a small amount of the solid sample with potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press for analysis via FT-IR.[9]

-

Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation prior to ionization.[9]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

Aldehyde Group: The aldehyde can be oxidized to a carboxylic acid, reduced to a primary alcohol, or used in various condensation reactions (e.g., Wittig, Knoevenagel) and nucleophilic additions to form new carbon-carbon bonds.[1]

-

Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂), opening pathways to a different class of derivatives such as amides, sulfonamides, or diazonium salts.[1]

The selective reduction of one functional group in the presence of the other is a key synthetic challenge.[1] For instance, using a mild reducing agent like sodium borohydride (NaBH₄) can selectively reduce the aldehyde to an alcohol while leaving the nitro group intact.[1] Conversely, catalytic hydrogenation under specific conditions can reduce the nitro group to an amine. This dual functionality makes it a powerful intermediate for building complex molecular scaffolds.

Safety and Handling

It is imperative to handle this compound with appropriate care, following established laboratory safety protocols.

-

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H411: Toxic to aquatic life with long lasting effects.

-

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly closed container in a dry, well-ventilated place.

-

First Aid: In case of ingestion, call a poison center or doctor. If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse cautiously with water for several minutes.[12]

Conclusion

This compound is a strategically important chemical intermediate with a well-defined molecular structure and predictable reactivity. Its synthesis via regioselective nitration is a classic demonstration of fundamental organic chemistry principles. The compound's dual functionality provides chemists with a versatile platform for the synthesis of diverse and complex molecules for applications in drug discovery and materials science. Adherence to proper analytical characterization and safety protocols is essential for its successful and safe utilization in a research setting.

References

-

4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5; ChemWhat. [Link]

-

4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc. [Link]

-

Spectroscopy Tutorial: Examples - University of Calgary. [Link]

-

4-Isopropyl-3-methylbenzaldehyde | C11H14O | PubChem. [Link]

-

SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS - St. Paul's Cathedral Mission College. [Link]

-

4-Isopropyl-benzaldehyde - Spectrum - SpectraBase. [Link]

-

Benzaldehyde, 4-nitro- - NIST WebBook. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

Studies on the Synthesis of 3-Nitrobenzaldehyde - Indian Journal of Pharmaceutical Sciences. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | CAS#:130766-91-5 | Chemsrc [chemsrc.com]

- 3. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5 [amp.chemicalbook.com]

- 4. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. chemwhat.com [chemwhat.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. fishersci.com [fishersci.com]

- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

"4-Isopropyl-3-nitrobenzaldehyde" synthesis from 4-isopropylbenzaldehyde

An In-depth Technical Guide to the Synthesis of 4-Isopropyl-3-nitrobenzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate in medicinal chemistry and materials science. The primary synthetic route detailed is the electrophilic aromatic substitution via nitration of the precursor, 4-isopropylbenzaldehyde. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and addresses critical aspects of process optimization, safety, and product purification. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical insights required for successful synthesis.

Introduction: Significance and Properties

This compound is a substituted aromatic aldehyde whose molecular architecture is of significant interest to synthetic chemists.[1] The molecule features a benzene ring functionalized with an aldehyde (-CHO), an isopropyl (-CH(CH₃)₂), and a nitro (-NO₂) group. The specific arrangement of these groups—the bulky isopropyl group ortho to the electron-withdrawing nitro group, and the nitro group meta to the aldehyde—creates a unique reactivity profile.[1] This dual functionality allows for the stepwise and controlled chemical modification of the molecule. For instance, the aldehyde can undergo oxidation to a carboxylic acid or participate in various condensation reactions, while the nitro group can be selectively reduced to an amine, opening pathways to diverse classes of derivatives.[1] These characteristics make it a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals and novel materials.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 130766-91-5[1][2][3][4] |

| Molecular Formula | C₁₀H₁₁NO₃[1][2] |

| Molecular Weight | 193.20 g/mol [1][2] |

| Appearance | Yellowish to brownish crystalline powder[1] |

Mechanistic Insights: The Chemistry of Electrophilic Nitration

The synthesis of this compound from 4-isopropylbenzaldehyde is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the introduction of a nitro group onto the aromatic ring using a potent electrophile, the nitronium ion (NO₂⁺).

Generation of the Electrophile

The nitronium ion is generated in situ from a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly known as "mixed acid".[1] The sulfuric acid, being the stronger acid, protonates the nitric acid. This protonated nitric acid subsequently loses a molecule of water to form the highly reactive and electrophilic nitronium ion.[1]

Regioselectivity: The Role of Directing Groups

The position of the incoming nitro group on the 4-isopropylbenzaldehyde ring is dictated by the electronic effects of the substituents already present: the isopropyl group and the aldehyde group.

-

Isopropyl Group (-CH(CH₃)₂): This is an alkyl group, which is an activating substituent. It donates electron density to the benzene ring through an inductive effect, making the ring more susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied, it strongly directs towards the two ortho positions (C-3 and C-5).

-

Aldehyde Group (-CHO): This group is deactivating due to its electron-withdrawing nature through resonance.[5] It pulls electron density out of the ring, making it less reactive towards electrophiles. It directs incoming electrophiles to the meta position (C-3 and C-5).[5][6][7]

The final regiochemical outcome is a consensus of these two effects. The incoming nitronium ion is directed to the C-3 position, which is simultaneously ortho to the activating isopropyl group and meta to the deactivating aldehyde group. This concerted directing effect leads to the selective formation of this compound.

Caption: Reaction mechanism for the nitration of 4-isopropylbenzaldehyde.

Experimental Protocol

This protocol is adapted from established procedures for the nitration of substituted benzaldehydes.[8][9] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment.

Materials and Equipment

-

Reagents: 4-isopropylbenzaldehyde (≥97%), concentrated sulfuric acid (98%), fuming nitric acid (≥90%), crushed ice, deionized water, sodium bicarbonate, anhydrous sodium sulfate, toluene, petroleum ether.

-

Equipment: Three-neck round-bottom flask, addition funnel with pressure equalization, internal thermometer, magnetic stirrer and stir bar, ice-salt bath, Büchner funnel and vacuum flask, rotary evaporator.

Step-by-Step Procedure

-

Preparation of the Nitrating Mixture:

-

In a 250 mL three-neck flask equipped with a magnetic stir bar, internal thermometer, and an addition funnel, add 50 mL of concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0°C.

-

Slowly, add 25 mL of fuming nitric acid dropwise from the addition funnel to the sulfuric acid while stirring vigorously. Caution: This mixing is highly exothermic. Ensure the rate of addition is slow enough to maintain the internal temperature below 10°C.[8][9]

-

-

Nitration Reaction:

-

Once the nitrating mixture is prepared and cooled, add 10.0 g (approx. 9.8 mL, 67.5 mmol) of 4-isopropylbenzaldehyde to the addition funnel.

-

Add the 4-isopropylbenzaldehyde dropwise to the cold, stirring nitrating mixture. The rate of addition must be carefully controlled to maintain the internal reaction temperature between 5°C and 15°C.[9] This addition may take approximately one hour.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight to ensure completion.[8]

-

-

Work-up and Isolation:

-

Prepare a large beaker containing approximately 500 g of crushed ice.

-

Very slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.[9] This will quench the reaction and precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the crude product thoroughly with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.

-

Perform a final wash with a cold, dilute (5%) sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold deionized water.[8]

-

Visualization of Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Process Parameters and Purification

Summary of Reaction Parameters

| Parameter | Recommended Value / Condition | Rationale / Notes |

| Substrate | 4-Isopropylbenzaldehyde | 1.0 equivalent |

| Nitrating Agent | H₂SO₄ / HNO₃ (2:1 v/v) | Sulfuric acid acts as a catalyst to generate the NO₂⁺ electrophile.[1] |

| Temperature | 5-15°C during addition | Crucial for controlling the highly exothermic reaction and preventing side reactions like dinitration or oxidation.[5][10] |

| Reaction Time | Overnight at room temp. | Allows the reaction to proceed to completion. |

| Work-up | Quenching on ice | Safely stops the reaction and precipitates the organic product, which is insoluble in water. |

| Expected Yield | ~80-90% (Crude) | Yields can vary based on strict adherence to temperature control and addition rates. |

Purification of the Final Product

The crude product obtained after filtration is typically a solid that can be purified by recrystallization.[11]

-

Solvent Selection: A common solvent system for similar nitrobenzaldehydes is a mixture of toluene and petroleum ether.[8] The crude product should be poorly soluble in this system at room temperature but highly soluble when heated.

-

Procedure:

-

Dissolve the crude solid in a minimal amount of hot toluene.

-

Filter the hot solution, if necessary, to remove any insoluble impurities.

-

Slowly add petroleum ether to the hot solution until turbidity (cloudiness) persists.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry them in a desiccator.

-

Critical Safety Precautions

Nitration reactions are inherently hazardous and must be treated with extreme caution. A thorough risk assessment must be conducted before beginning any work.[12]

-

Reagent Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[13] They can cause severe chemical burns upon contact with skin or eyes.[14] Nitric acid can react violently with organic materials.[13]

-

Reaction Hazards: The reaction is highly exothermic and has the potential for thermal runaway if the addition of reagents is too fast or if cooling is insufficient.[10] This can lead to a rapid increase in temperature and pressure, posing an explosion hazard.[12]

-

Engineering Controls: All work must be conducted in a well-ventilated chemical fume hood.[12][13] An emergency safety shower and eyewash station must be readily accessible.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

-

Spill & Emergency Response: Have appropriate spill containment and neutralization materials (e.g., sodium carbonate or a commercial spill kit) available.[12][15] In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14]

Conclusion

The synthesis of this compound is reliably achieved through the electrophilic nitration of 4-isopropylbenzaldehyde using a standard mixed-acid procedure. The success of the synthesis hinges on a firm understanding of the reaction mechanism, particularly the directing effects of the ring substituents, and meticulous control over experimental conditions. Strict adherence to temperature control during the addition of the nitrating agent is paramount to ensure high yield and minimize byproduct formation. Furthermore, a comprehensive awareness and implementation of safety protocols are non-negotiable due to the hazardous nature of the reagents and the exothermic reaction. The protocol described herein provides a robust foundation for the laboratory-scale production of this important chemical intermediate.

References

-

Nitration reaction safety. YouTube. [Link]

-

NITRIC ACID SAFETY. University of Washington. [Link]

-

1003 Nitration of benzaldehyde to 3-nitrobenzaldehyde. NOP. [Link]

-

Nitric Acid Safety Tips & Health Hazards. VelocityEHS. [Link]

-

Reduce your risk of a nitric acid incident. UW Environmental Health & Safety. [Link]

-

Solved CHEM 3012 Beyond Labz Experiment 13: Nitration of. Chegg.com. [Link]

-

Continuous Flow Nitration of Benzaldehyde. Organic Process Research & Development. [Link]

-

4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. ChemWhat. [Link]

-

Electrophilic substitution reactions of benzaldehyde. YouTube. [Link]

-

Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Solved CHEM 3012 Beyond Labz Experiment 13: Nitration of | Chegg.com [chegg.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. physics.emu.edu.tr [physics.emu.edu.tr]

- 12. youtube.com [youtube.com]

- 13. ehs.washington.edu [ehs.washington.edu]

- 14. ehs.com [ehs.com]

- 15. Reduce your risk of a nitric acid incident | UW Environmental Health & Safety [ehs.washington.edu]

"4-Isopropyl-3-nitrobenzaldehyde" solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of 4-Isopropyl-3-nitrobenzaldehyde in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: Understanding the Significance of this compound

This compound is a substituted aromatic aldehyde characterized by a benzene ring functionalized with an aldehyde (-CHO), a nitro (-NO2), and an isopropyl group.[1] The specific arrangement of these groups—particularly the ortho-relationship between the bulky isopropyl group and the electron-withdrawing nitro group—creates a unique electronic and steric profile.[1] This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in medicinal chemistry and materials science.[1]

For researchers and drug development professionals, a thorough understanding of a compound's solubility is paramount. It is a critical physical property that dictates reaction conditions, purification strategies (such as recrystallization), and the formulation of final products. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of this compound, grounded in the principles of physical organic chemistry.

Theoretical Framework: Predicting Solubility from Molecular Structure

The solubility of any compound is governed by the principle of "similia similibus solvuntur" or "like dissolves like".[2] This means that substances with similar intermolecular forces and polarity tend to be miscible. The molecular architecture of this compound contains both polar and nonpolar regions, which results in a nuanced solubility profile.

-

Polar Characteristics : The molecule possesses two highly polar functional groups: the carbonyl group (>C=O) of the aldehyde and the nitro group (-NO2). The significant difference in electronegativity between carbon/nitrogen and oxygen creates strong dipole moments.[3][4] These polar sites can engage in dipole-dipole interactions with polar solvents. Furthermore, the lone pairs on the oxygen atoms can act as hydrogen bond acceptors, allowing for hydrogen bonding with protic solvents like alcohols.[3][5]

-

Nonpolar Characteristics : The benzene ring and the isopropyl alkyl group are nonpolar and hydrophobic.[3] These regions contribute to the molecule's ability to interact with nonpolar solvents through London dispersion forces.

The interplay between these competing features dictates the compound's affinity for a given solvent. A high degree of solubility is achieved when the energy released from solute-solvent interactions favorably compensates for the energy required to overcome solute-solute and solvent-solvent interactions.

Caption: Logical relationship between molecular features and solubility.

Predicted Solubility Profile of this compound

While exhaustive quantitative data for this specific compound is not widely published, a reliable qualitative profile can be predicted based on its structure and the known behavior of similar aromatic aldehydes.[6][7][8] Aromatic polarity generally enhances solubility in organic solvents while limiting aqueous solubility.[6]

| Solvent Class | Common Examples | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the polar nitro and carbonyl groups are the primary driving force for dissolution.[8] |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Moderate | These solvents can engage in both dipole-dipole interactions and hydrogen bonding (acting as donors to the compound's oxygen atoms). Solubility may decrease slightly with increasing alcohol chain length as the solvent becomes less polar.[5][7] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of the solute allows for favorable π-stacking and dispersion force interactions with the aromatic solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents have a moderate polarity and are excellent at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

| Ethers | Diethyl Ether | Moderate | As a relatively non-polar solvent, diethyl ether can effectively solvate the nonpolar portions of the molecule.[3] Its slight polarity allows for some interaction with the polar groups. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Low to Very Low | The strong polarity of the nitro and aldehyde groups is not well-solvated by these nonpolar solvents, making dissolution energetically unfavorable.[9] |

| Aqueous | Water | Very Low / Insoluble | The large, nonpolar hydrocarbon portion of the molecule (aromatic ring and isopropyl group) dominates, making it hydrophobic.[3][4] While aldehydes with very short chains can be water-soluble, this larger structure prevents significant dissolution.[4][10] |

Disclaimer: This table represents a scientifically predicted profile. Actual quantitative solubility should be confirmed experimentally.

Experimental Protocol: A Self-Validating Method for Solubility Determination

This protocol describes a robust, visual method for the qualitative and semi-quantitative determination of solubility. The logic behind this procedure is to systematically challenge the solute with increasing amounts of solvent to observe the point of complete dissolution.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity grade)

-

Calibrated analytical balance

-

Spatula

-

Multiple small, clean, and dry test tubes (e.g., 13x100 mm)

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Proper Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves

Step-by-Step Methodology:

-

Preparation and Taring:

-

Action: Label each test tube with the name of the solvent to be tested. Place a test tube on the analytical balance and tare its weight.

-

Causality: Precise labeling prevents cross-contamination and errors. Taring the vessel is essential for accurately measuring the mass of the solute.

-

-

Solute Measurement:

-

Action: Carefully add approximately 25 mg of this compound to the tared test tube. Record the exact mass.[11]

-

Causality: Starting with a known, small mass allows for a systematic and reproducible assessment. A mass around 25 mg is sufficient for visual confirmation without excessive waste.

-

-

Initial Solvent Addition:

-

Action: Add an initial aliquot of 0.25 mL of the chosen solvent to the test tube.

-

Causality: Beginning with a small volume provides a high initial solute-to-solvent ratio, making it easier to identify highly soluble compounds immediately.

-

-

Agitation and Observation:

-

Action: Securely cap the test tube and vortex the mixture vigorously for 30-60 seconds.[11] Allow the mixture to settle and observe against a contrasting background. Look for any undissolved solid particles.

-

Causality: Vigorous agitation is crucial to break down solute agglomerates and maximize the surface area exposed to the solvent, ensuring the system reaches equilibrium faster.

-

-

Incremental Solvent Addition and Assessment:

-

Action: If the solid has not fully dissolved, continue to add the solvent in 0.25 mL increments. After each addition, vortex the mixture for 30-60 seconds and re-observe.[11]

-

Causality: This iterative process allows for a semi-quantitative estimation of solubility. For example, if the 25 mg sample dissolves completely after adding a total of 1.0 mL of solvent, the solubility is approximately 25 mg/mL.

-

-

Recording and Classification:

-

Action: Record the total volume of solvent required to completely dissolve the solute. If the solute remains insoluble after adding a significant volume (e.g., 3 mL), it can be classified as "insoluble" or "sparingly soluble."

-

Causality: Meticulous record-keeping is the foundation of scientific integrity and allows for direct comparison between different solvents.

-

Caption: Experimental workflow for visual solubility determination.

Safety and Handling Considerations

When working with this compound and organic solvents, adherence to safety protocols is mandatory.

-

Compound Hazards: While specific toxicology for this compound is not thoroughly documented, related aromatic nitro compounds and aldehydes can be hazardous. Assume the compound is harmful if swallowed, and may cause skin and serious eye irritation.[12] General effects of aromatic nitro compounds can include methaemoglobinaemia.

-

Solvent Hazards: Organic solvents are often flammable and can be toxic. All handling should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations.[12][14]

Conclusion

This compound exhibits a solubility profile indicative of a molecule with significant polar and nonpolar character. It is predicted to be highly soluble in polar aprotic and chlorinated solvents, with moderate to high solubility in polar protic solvents and nonpolar aromatic solvents. Its solubility is expected to be low in nonpolar aliphatic hydrocarbons and negligible in water. The experimental protocol provided herein offers a reliable and systematic approach for verifying these predictions in a laboratory setting. This foundational data is essential for the effective design of synthetic routes, purification schemes, and formulation strategies involving this versatile chemical intermediate.

References

- Title: EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS Source: Google Cloud Search URL

- Title: Experiment: Solubility of Organic & Inorganic Compounds Source: Google Cloud Search URL

- Title: How To Determine Solubility Of Organic Compounds?

- Title: Physical Properties of Aldehydes and Ketones Source: CK-12 Foundation URL

- Title: Solubility of Organic Compounds Source: Google Cloud Search URL

- Title: this compound | 130766-91-5 Source: Benchchem URL

- Title: 1.

- Title: Physical Properties of Ketones and Aldehydes Source: OpenOChem Learn URL

- Source: docbrown.

- Title: 4 - SAFETY DATA SHEET Source: Google Cloud Search URL

- Title: ms_1766852416_9102.

- Title: Aldehyde - Organic, Reactivity, Carboxylic Acids Source: Britannica URL

- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: • SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: SAFETY DATA SHEET Source: Sigma-Aldrich URL

- Title: material safety data sheet sds/msds Source: CDH Fine Chemical URL

- Title: Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15)

- Title: The Solubility and Stability of 3-Nitrobenzaldoxime in Organic Solvents: A Technical Guide Source: Benchchem URL

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.ws [chem.ws]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 6. rsisinternational.org [rsisinternational.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. youtube.com [youtube.com]

- 10. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Chemical reactivity of the aldehyde group in "4-Isopropyl-3-nitrobenzaldehyde"

An In-Depth Technical Guide to the Chemical Reactivity of the Aldehyde Group in 4-Isopropyl-3-nitrobenzaldehyde

Introduction: A Molecule of Tuned Reactivity

This compound is a substituted aromatic aldehyde that serves as a valuable intermediate in synthetic organic chemistry. Its utility is not merely a consequence of its constituent functional groups—an aldehyde, a nitro group, and an isopropyl group—but arises from the intricate electronic and steric interplay between them.[1][2] The positioning of a strongly electron-withdrawing nitro group meta to the aldehyde and ortho to a bulky, weakly electron-donating isopropyl group creates a unique reactivity profile for the carbonyl carbon.[1][3] This guide provides an in-depth exploration of the chemical reactivity centered on the aldehyde moiety, offering field-proven insights and detailed experimental frameworks for researchers, scientists, and professionals in drug development and materials science.

Molecular Structure and Electronic Landscape

The reactivity of the aldehyde group in this compound is fundamentally governed by the electronic effects exerted by the nitro and isopropyl substituents on the benzene ring. Understanding these influences is critical to predicting and controlling its chemical behavior.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring through both the inductive (-I) and resonance (-M) effects.[3] This withdrawal of electron density significantly increases the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde group, making it highly susceptible to nucleophilic attack.[4][5][6][7] This is the most dominant electronic feature influencing the aldehyde's reactivity.

-

Isopropyl Group (-CH(CH₃)₂): This alkyl group is weakly electron-donating through the inductive effect (+I) and hyperconjugation.[1] However, its more significant contribution is steric hindrance.[2][8] Its bulk can impede the approach of nucleophiles to the adjacent aldehyde group, a factor that must be considered in planning synthetic transformations.

-

Aldehyde Group (-CHO): The aldehyde itself is an electron-withdrawing, meta-directing group, which further contributes to the deactivation of the aromatic ring toward electrophilic substitution.[1]

The convergence of these effects makes the aldehyde carbon a highly activated site for nucleophilic addition, while the aromatic ring is relatively inert to electrophilic attack.

Physicochemical Properties

A summary of the key physicochemical properties is presented below for reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 130766-91-5 | [1][9] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | Yellowish to brownish crystalline powder | [1][2] |

| Melting Point | 53-54 °C | [9] |

| Boiling Point | 331.7±30.0 °C (Predicted) | [9] |

| Density | 1.185±0.06 g/cm³ (Predicted) | [9] |

Nucleophilic Addition: The Cornerstone of Reactivity

The primary and most synthetically useful transformations of the aldehyde group in this compound involve nucleophilic addition reactions. The enhanced electrophilicity of the carbonyl carbon facilitates reactions with a wide range of nucleophiles.[10][11]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Grignard Reaction: Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) are potent carbon nucleophiles that readily attack the electrophilic aldehyde carbon to form secondary alcohols after acidic workup.[1]

Causality: The reaction must be conducted under strictly anhydrous conditions because Grignard reagents are highly basic and will be quenched by protic solvents like water or alcohols, preventing the desired nucleophilic addition.[1] The Lewis acidic Mg²⁺ ion coordinates to the carbonyl oxygen, further increasing the electrophilicity of the carbonyl carbon and facilitating the attack.[1]

Experimental Protocol: Synthesis of 1-(4-Isopropyl-3-nitrophenyl)ethanol

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a pressure-equalizing dropping funnel under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation: In the flask, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

-

Grignard Formation: Add a solution of methyl bromide or iodide (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. The disappearance of the iodine color and gentle reflux indicates the formation of the Grignard reagent.[12]

-

Aldehyde Addition: Once the Grignard formation is complete, cool the flask to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until TLC analysis indicates the consumption of the starting aldehyde.

-

Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Purification: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude secondary alcohol by column chromatography on silica gel.

Wittig Reaction: Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphonium ylide (Wittig reagent).[13][14] This reaction is highly valuable for its reliability in forming a C=C double bond at a specific location.

Causality: The choice of base for generating the ylide from its corresponding phosphonium salt is crucial. Strong bases like n-butyllithium or sodium hydride are typically required.[15] For stabilized ylides (e.g., those with an adjacent ester group), milder bases like sodium bicarbonate can be sufficient, making the reaction conditions greener and safer.[16]

Experimental Protocol: Synthesis of 1-Isopropenyl-2-nitro-4-(prop-1-en-2-yl)benzene

-

Ylide Formation: In a flame-dried flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The formation of the orange-red ylide will be observed. Stir at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. The triphenylphosphine oxide byproduct is often difficult to separate. Purification is typically achieved by column chromatography.

Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound (e.g., malononitrile, diethyl malonate) in the presence of a weak base catalyst, such as piperidine or pyridine, to form an α,β-unsaturated product.[17][18][19]

Causality: The reaction proceeds via the formation of a resonance-stabilized carbanion from the active methylene compound, which then acts as the nucleophile.[18] The final step is a dehydration of the aldol-type intermediate, which is often spontaneous and driven by the formation of a conjugated system. The high reactivity of this compound, due to the nitro group, facilitates this condensation under mild conditions.[20]

Caption: Experimental workflow for a typical Knoevenagel condensation.

Oxidation and Reduction Reactions

The presence of both an aldehyde and a nitro group on the same molecule presents a challenge and an opportunity in redox chemistry: chemoselectivity. Careful selection of reagents is paramount to transform one group while leaving the other intact.[1]

Oxidation of the Aldehyde Group

The aldehyde group can be readily oxidized to a carboxylic acid, yielding 4-isopropyl-3-nitrobenzoic acid, another versatile synthetic intermediate.[1]

Causality: Strong oxidizing agents are required for this transformation. Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are effective choices.[1] The reaction with KMnO₄ is often performed under basic conditions, followed by acidification during workup to protonate the carboxylate.

Experimental Protocol: Synthesis of 4-Isopropyl-3-nitrobenzoic acid

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of t-butanol and water.

-

Oxidation: Add a solution of potassium permanganate (KMnO₄) (approx. 2.0 eq) in water dropwise. The reaction is exothermic; maintain the temperature with a water bath. Stir vigorously until the purple color of the permanganate disappears and a brown precipitate of MnO₂ forms.

-

Workup: Cool the mixture and filter off the MnO₂. Acidify the filtrate with concentrated HCl until the pH is ~2.

-

Isolation: The carboxylic acid product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent may be necessary for higher purity.

Reduction of the Aldehyde Group

Selective reduction of the aldehyde to a primary alcohol (4-isopropyl-3-nitrophenyl)methanol can be achieved using mild reducing agents that will not reduce the nitro group.

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[21] It is a mild hydride donor that readily reduces aldehydes and ketones but typically does not affect less reactive functional groups like nitro groups or esters under standard conditions (e.g., in alcoholic solvents at low temperatures). In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitro group.

Experimental Protocol: Synthesis of (4-Isopropyl-3-nitrophenyl)methanol

-

Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a flask and cool to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.

-

Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.

-

Workup: Carefully add water to quench the excess NaBH₄, followed by dilute HCl to neutralize the mixture.

-

Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Conclusion

The aldehyde group in this compound is a highly reactive and synthetically versatile functional handle. Its electrophilicity is significantly enhanced by the powerful electron-withdrawing effect of the meta-nitro group, facilitating a wide array of nucleophilic addition reactions, including Grignard, Wittig, and Knoevenagel reactions. This electronic activation, coupled with the steric influence of the adjacent isopropyl group, allows for precise and controlled molecular elaborations. Furthermore, the aldehyde's participation in chemoselective oxidation and reduction reactions underscores the molecule's role as a strategic building block in the synthesis of complex targets in the pharmaceutical and chemical industries. A thorough understanding of the principles outlined in this guide enables the rational design of synthetic routes that leverage the unique chemical personality of this important intermediate.

References

- Benchchem. (n.d.). This compound | 130766-91-5.

-

PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Continuous flow oxidation of 4-isopropylbenzaldehyde to cumic acid.... Retrieved from [Link]

-

Quora. (2020). What is the decreasing order of reactivity of (a) benzaldehyde, (b) 4- methyl benzaldehyde, (c) 4- Nitro benzaldehyde, (4) 4- methoxy benzaldehyde towards Cannizzaro reaction?. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

ChemWhat. (n.d.). 4-ISOPROPYL-3-NITRO-BENZALDEHYDE CAS#: 130766-91-5. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Oxidation of isopropyl alcohol by tripropylammonium fluorochromate: A kinetic and mechanistic study. Retrieved from [Link]

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

- Benchchem. (n.d.). A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde.

-

Sciencemadness.org. (2023). Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]

-

Quora. (2018). How to prepare isopropyl alcohol from a Grignard reagent. Retrieved from [Link]

-

RSC Publishing. (2023). Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates. Retrieved from [Link]

- Google Patents. (n.d.). Method for the preparation of 3,4-dihydroxy-5-nitrobenzaldehyde.

-

RSC Publishing. (2025). Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly(N-isopropylacrylamide-methacrylic acid) microgels. Retrieved from [Link]

- Allen. (n.d.). Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde.

-

Taylor & Francis Online. (n.d.). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]

-

Grignard Reaction. (n.d.). Grignard Reaction. Retrieved from [Link]

- Benchchem. (n.d.). An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine.

-

Asian Journal of Science and Technology. (n.d.). Thermal decomposition of benzaldehyde diperoxide in isopropyl alcohol, effect of solvent polarity. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Steric hindrance between bulky isopropyl and naphthalene groups creates.... Retrieved from [Link]

-

Chad's Prep. (2021). 19.3 Introduction to Nucleophilic Addition of Ketones and Aldehydes. Retrieved from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: Knoevenagel Condensation Reactions using 3-Propylbenzaldehyde.

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Sciences. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

- Benchchem. (n.d.). The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity.

-

Chad's Prep. (2021). 19.7b Wittig Reaction. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Abnormal reaction of grignard reagent. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Filo. (2023). p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

-

Synthesis of an Alkene via the Wittig Reaction. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 130766-91-5: 4-ISOPROPYL-3-NITRO-BENZALDEHYDE [cymitquimica.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. quora.com [quora.com]

- 5. STATEMENT -1: Rate of Nucleophillic addition of p- Nitrobenzaldehyde is faster then p- Methoxybenzaldehyde STATEMENT -2: Presence of electron withdrawing group increases rate of Reactionn in carbonyl compound for Nuclephillic reaction. [allen.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. p-Nitrobenzaldehyde is more reactive toward nucleophilic additions than p.. [askfilo.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5 [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. organicreactions.org [organicreactions.org]

- 20. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]

- 21. Catalytic reduction of aldehydic and nitro groups of nitro-benzaldehyde derivatives by silver nanoparticle–containing smart alginate-poly( N -isopropy ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00713E [pubs.rsc.org]

An In-depth Technical Guide to the Role of the Nitro Group in 4-Isopropyl-3-nitrobenzaldehyde Reactivity

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Executive Summary

This technical guide provides a comprehensive analysis of 4-isopropyl-3-nitrobenzaldehyde, a key intermediate in the synthesis of complex organic molecules. The document focuses on the profound influence of the nitro group on the molecule's reactivity profile. We will explore the electronic and steric effects of the nitro substituent, detailing how it modulates the reactivity of both the aldehyde functional group and the aromatic ring. This guide will dissect key transformations, including nucleophilic addition to the carbonyl, selective reduction of the nitro group, and electrophilic aromatic substitution, providing both mechanistic insights and actionable experimental protocols for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a substituted aromatic aldehyde with the molecular formula C₁₀H₁₁NO₃.[1] Its structure is characterized by a benzaldehyde core with an isopropyl group at the C4 position and a nitro group at the C3 position. This specific arrangement of functional groups—a bulky, electron-donating alkyl group ortho to a powerful electron-withdrawing nitro group, which is in turn meta to the aldehyde—creates a unique electronic and steric environment that dictates its chemical behavior.[1] This unique reactivity profile makes it a valuable intermediate in medicinal chemistry and materials science.[1]

| Property | Value | Source |

| IUPAC Name | 3-Nitro-4-(propan-2-yl)benzaldehyde | [1] |

| CAS Number | 130766-91-5 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | [1] |

| Molecular Weight | 193.20 g/mol | [1] |

| Appearance | Yellowish to brownish crystalline powder | [1] |

The Multifaceted Role of the Nitro Group

The nitro group (-NO₂) is the primary determinant of the reactivity of this compound. Its influence is twofold: powerful electronic effects that propagate through the π-system and steric effects that arise from its physical size.

Dominant Electronic Effects

The nitro group is a potent electron-withdrawing group, acting through both the inductive (-I) and resonance (-R) effects.[2] This strong electron withdrawal has significant consequences for the reactivity of the entire molecule.

-

Activation of the Aldehyde Group: The primary consequence of the nitro group's electron-withdrawing nature is the significant enhancement of the electrophilicity of the carbonyl carbon.[2][3][4][5] By pulling electron density away from the aromatic ring, the nitro group makes the aldehyde more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde or benzaldehydes with electron-donating groups.[2][3][4] This heightened reactivity is central to its utility in condensation and addition reactions.[1][3]

-

Deactivation of the Aromatic Ring: Conversely, the electron-deficient nature of the aromatic ring makes it less susceptible to electrophilic aromatic substitution (EAS). The nitro group strongly deactivates the ring towards attack by electrophiles.

The interplay of these electronic effects is visualized below, showing the resonance structures that lead to a buildup of positive charge on the ring and enhanced electrophilicity at the carbonyl carbon.

Caption: Electronic influence of the nitro group on reactivity.

Steric Influence

The positioning of the bulky isopropyl group adjacent to the nitro group introduces steric hindrance.[6] This steric congestion can influence the approach of reagents, potentially affecting reaction rates and, in some cases, the regioselectivity of reactions on the aromatic ring.[7][8] For instance, while the nitro group electronically deactivates the ring for electrophilic substitution, any potential reaction would also be sterically hindered at the positions ortho to the isopropyl group.

Reactivity Profile and Key Transformations

The unique electronic and steric landscape of this compound gives rise to a predictable yet versatile reactivity profile. The most synthetically valuable transformations involve reactions at the aldehyde and nitro groups.

Reactions at the Aldehyde Group: Nucleophilic Addition

As established, the aldehyde is highly activated towards nucleophilic attack.[3][4] This makes it an excellent substrate for a variety of transformations.

-

Reduction to an Alcohol: The aldehyde can be selectively reduced to the corresponding primary alcohol, (4-isopropyl-3-nitrophenyl)methanol, using mild reducing agents like sodium borohydride (NaBH₄).[1] The nitro group remains intact under these conditions.[9] This selectivity is crucial for multi-step syntheses where the nitro group is required for subsequent transformations.

-

Cannizzaro Reaction: Lacking α-hydrogens, this compound is a suitable substrate for the Cannizzaro reaction when treated with a strong base, yielding the corresponding alcohol and carboxylic acid.[1]

Reactions at the Nitro Group: Selective Reduction

The reduction of the nitro group to an amine is a cornerstone transformation, opening pathways to a wide range of derivatives, including pharmaceutically relevant scaffolds.[10] The key challenge is achieving this reduction selectively in the presence of the aldehyde.[1]

Several methods have been developed for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities.[10][11][12][13]

-

Tin(II) Chloride Reduction: A classic and reliable method involves the use of stannous chloride (SnCl₂) in an acidic medium (e.g., concentrated HCl). This method is well-regarded for its chemoselectivity for the nitro group over aldehydes.[10]

-

Catalytic Hydrogenation: Using specific catalysts and controlled conditions, catalytic hydrogenation (e.g., with Pd/C) can selectively reduce the nitro group.[10] However, over-reduction of the aldehyde is a potential side reaction that must be carefully monitored.

The general workflow for the selective reduction of the nitro group is a critical process for synthetic chemists.

Caption: General workflow for the selective reduction of the nitro group.

Experimental Protocols

To provide practical, field-proven insights, a detailed protocol for a key transformation is provided below.

Protocol: Selective Reduction of this compound to 4-Isopropyl-3-aminobenzaldehyde using Tin(II) Chloride

This protocol is adapted from established methods for the selective reduction of nitroarenes in the presence of aldehydes.[10]

Materials:

-

This compound (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-4.0 eq)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Sodium hydroxide (NaOH) solution (e.g., 5M)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen or argon atmosphere, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

-

Reagent Addition: In a separate flask, dissolve tin(II) chloride dihydrate (3.5 eq) in concentrated HCl (approx. 4-5 mL per gram of SnCl₂·2H₂O). Caution: This is an exothermic process. Cool this solution in an ice bath.

-

Reaction: Add the acidic tin(II) chloride solution dropwise to the stirred suspension of the nitrobenzaldehyde at 0°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot indicates reaction completion (typically 2-4 hours).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. Basify the solution by slowly adding a 5M NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

-

Extraction: Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-isopropyl-3-aminobenzaldehyde. The product can be further purified by column chromatography or recrystallization if necessary.

Spectroscopic Analysis

The electronic environment dictated by the nitro group is clearly reflected in the molecule's NMR spectrum. The strong electron-withdrawing effect deshields adjacent protons and carbons, leading to downfield shifts.[3][14]

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| Aldehyde (-CHO) | ~10.0 - 10.2 | ~191 - 193 | Highly deshielded due to the carbonyl's anisotropy and the ring's electron-withdrawing nature.[15] |

| Aromatic H (ortho to -NO₂) | ~8.2 - 8.4 | ~125 - 128 | Significantly deshielded by the adjacent electron-withdrawing nitro group. |

| Aromatic H (ortho to -CHO) | ~8.0 - 8.2 | ~130 - 133 | Deshielded by the aldehyde group. |

| Isopropyl CH | ~3.1 - 3.4 | ~34 - 36 | Standard range for a benzylic methine proton. |

| Isopropyl CH₃ | ~1.2 - 1.4 | ~23 - 25 | Standard range for isopropyl methyl groups. |

| Note: Predicted values are estimates. Actual values depend on the solvent and spectrometer frequency. |

Conclusion

The nitro group in this compound is the paramount functional group governing its chemical reactivity. It acts as a powerful electronic modulator, activating the aldehyde group for nucleophilic attack while deactivating the aromatic ring towards electrophilic substitution. This predictable reactivity allows for selective transformations, most notably the reduction of the aldehyde and the nitro group, which are fundamental steps in the synthesis of more complex, high-value molecules. Understanding the intricate interplay of electronic and steric effects detailed in this guide is essential for any scientist leveraging this versatile intermediate in research and development.

References

- The Aldehyde Group in 3-Nitrobenzaldehyde: An In-depth Technical Guide to its Reactivity. Benchchem.

- This compound | 130766-91-5. Benchchem.

- p-Nitrobenzaldehyde is more reactive towards nucleophilic addition reactions than p-tolualdehyde because. brainly.com.

- A Comparative Analysis of the Reactivity of 2-Nitrobenzaldehyde and 4-Nitrobenzaldehyde. Benchchem.

- p-nitrobenzaldehyde is more reactive toward nucleophilic additions than p-methoxybenzaldehyde. Explain why. Homework.Study.com.

- An In-depth Technical Guide to 4-Isopropoxy-3-nitrobenzylamine. Benchchem.

- CAS 130766-91-5: 4-ISOPROPYL-3-NITRO-BENZALDEHYDE. CymitQuimica.

- Aromatic Nucleophilic Substitution Reaction. Part-1. Rates of SNs Reaction of 3-Nitro-4-Chloro Benzaldehyde with Sodium Phenoxid. Zenodo.

- Electronic Supplementary Inform

- Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrobenzaldehyde. Benchchem.

- Nucleophilic Arom

- Mastering the Properties and Applications of Isopropyl Groups in Chemical Synthesis. Unknown Source.

- A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies.

- A new reagent for selective reduction of nitro group.

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH.

- Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Thieme.

- Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.

- A Comparative Guide to the Structural Validation of 2-Nitrobenzaldehyde using ¹H and ¹³C NMR Spectroscopy. Benchchem.

- Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.

- Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.

- 4-ISOPROPYL-3-NITRO-BENZALDEHYDE | 130766-91-5. ChemicalBook.

- Analysis of the reduction product of 3-nitrobenzaldehyde. Oxford Instruments Magnetic Resonance.

- Steric hindrance between bulky isopropyl and naphthalene groups creates...

- Steric effects. Wikipedia.

- SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. brainly.com [brainly.com]

- 5. homework.study.com [homework.study.com]

- 6. CAS 130766-91-5: 4-ISOPROPYL-3-NITRO-BENZALDEHYDE [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. Steric effects - Wikipedia [en.wikipedia.org]

- 9. nmr.oxinst.com [nmr.oxinst.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. thieme-connect.com [thieme-connect.com]

- 13. scispace.com [scispace.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. spcmc.ac.in [spcmc.ac.in]

4-Isopropyl-3-nitrobenzaldehyde: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: Unveiling a Versatile Aromatic Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4-Isopropyl-3-nitrobenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a highly valuable and versatile building block, particularly in the realms of medicinal chemistry and materials science.[1] Its unique arrangement of an aldehyde, a nitro group, and an isopropyl moiety on a benzene ring imparts a distinct reactivity profile that allows for a diverse array of chemical transformations.[1] This guide provides an in-depth exploration of this compound, from its synthesis and characterization to its application in the construction of pharmacologically relevant scaffolds.

The core utility of this compound lies in the orthogonal reactivity of its functional groups. The aldehyde group serves as a versatile handle for nucleophilic additions and condensation reactions, while the nitro group can be readily reduced to an amine, opening pathways to a different class of derivatives.[1] This dual functionality enables a stepwise and controlled elaboration of the molecular structure, a critical advantage in multi-step synthetic campaigns. This guide will delve into the key reactions of this compound, providing both mechanistic insights and practical, field-proven protocols for its use.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-nitro-4-(propan-2-yl)benzaldehyde |

| CAS Number | 130766-91-5[1] |

| Molecular Formula | C₁₀H₁₁NO₃[1] |

| Molecular Weight | 193.20 g/mol [1] |

| Appearance | Yellowish to brownish crystalline powder or granulate[1] |

| Topological Polar Surface Area | 62.9 Ų |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Spectroscopic Analysis:

The structural features of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral data are as follows:

-

¹H NMR (CDCl₃): The proton NMR spectrum is expected to show a distinct aldehyde proton resonance in the downfield region of δ 10.1–10.3 ppm . The aromatic protons will appear in the range of δ 7.5–8.5 ppm . The isopropyl group will exhibit its characteristic splitting pattern, with a doublet for the six methyl protons around δ 1.2–1.4 ppm and a septet for the methine proton.[2]

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde in the range of δ 190-193 ppm . The aromatic carbons will resonate between δ 120-155 ppm , and the carbons of the isopropyl group will appear in the upfield region.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups. Strong absorption bands are expected for the nitro group (asymmetric and symmetric stretching) at approximately 1530–1350 cm⁻¹ . The aldehyde functionality will be confirmed by the C=O stretch around 1700 cm⁻¹ and the characteristic C-H stretch at about 2820 cm⁻¹ .[2][3]

-

Mass Spectrometry: Electrospray ionization (ESI) or electron ionization (EI) mass spectrometry can be used to identify the molecular ion peak, confirming the molecular weight of the compound.[2]

Synthesis of this compound: A Study in Regioselectivity

The most common and direct route to this compound is the electrophilic aromatic substitution of its precursor, 4-isopropylbenzaldehyde.[1] This reaction is a classic example of nitration, where the careful control of reaction conditions is crucial for achieving high regioselectivity and yield.

Mechanism and Regioselectivity:

The nitration of 4-isopropylbenzaldehyde involves the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. The directing effects of the substituents on the aromatic ring govern the position of the incoming nitro group.

-

The aldehyde group (-CHO) is a meta-directing and deactivating group due to its electron-withdrawing nature.[4]

-

The isopropyl group (-CH(CH₃)₂) is an ortho, para-directing and activating group due to its electron-donating inductive effect.

In the case of 4-isopropylbenzaldehyde, the directing effects of the two groups are cooperative. The aldehyde at position 1 directs the incoming nitro group to positions 3 and 5. The isopropyl group at position 4 directs to positions 3 and 5 (ortho) and position 1 (para). Since position 1 is already occupied, the substitution is strongly favored at positions 3 and 5. Due to the steric hindrance posed by the bulky isopropyl group, electrophilic attack at position 3 is generally favored over position 5, leading to the desired product.[1][5]

Caption: Regioselectivity in the nitration of 4-isopropylbenzaldehyde.

Key Synthetic Transformations and Protocols

The synthetic utility of this compound is demonstrated through its participation in a variety of fundamental organic reactions.

Knoevenagel Condensation: Formation of C=C Bonds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to form a C=C double bond.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds, which are themselves valuable synthetic intermediates and can exhibit a range of biological activities.[7]

General Reaction Scheme:

Caption: General scheme of the Knoevenagel condensation.

Experimental Protocol: Synthesis of 2-(4-isopropyl-3-nitrobenzylidene)malononitrile

This protocol is a representative example of a Knoevenagel condensation using this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

-